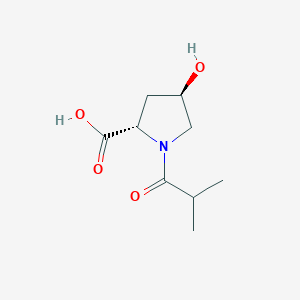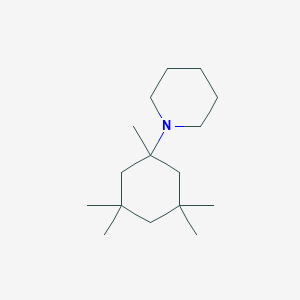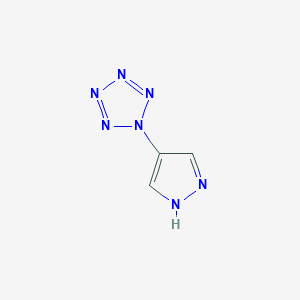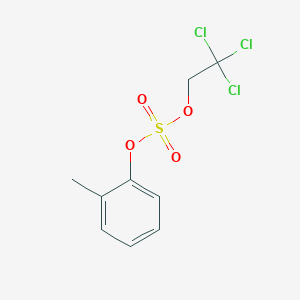
2-Methylphenyl 2,2,2-trichloroethyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylphenyl 2,2,2-trichloroethyl sulfate is an organic compound that belongs to the class of sulfates It is characterized by the presence of a 2-methylphenyl group attached to a 2,2,2-trichloroethyl sulfate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl 2,2,2-trichloroethyl sulfate typically involves the reaction of 2-methylphenol with 2,2,2-trichloroethanol in the presence of a suitable sulfating agent, such as chlorosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2-Methylphenol} + \text{2,2,2-Trichloroethanol} + \text{Chlorosulfuric acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylphenyl 2,2,2-trichloroethyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can lead to the formation of sulfides.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfonates.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylphenyl 2,2,2-trichloroethyl sulfate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Methylphenyl 2,2,2-trichloroethyl sulfate involves its interaction with specific molecular targets. The sulfate group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The trichloroethyl moiety may also contribute to the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylphenyl sulfate
- 2,2,2-Trichloroethyl sulfate
- Phenyl 2,2,2-trichloroethyl sulfate
Uniqueness
2-Methylphenyl 2,2,2-trichloroethyl sulfate is unique due to the combination of the 2-methylphenyl and 2,2,2-trichloroethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
653605-18-6 |
|---|---|
Formule moléculaire |
C9H9Cl3O4S |
Poids moléculaire |
319.6 g/mol |
Nom IUPAC |
(2-methylphenyl) 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C9H9Cl3O4S/c1-7-4-2-3-5-8(7)16-17(13,14)15-6-9(10,11)12/h2-5H,6H2,1H3 |
Clé InChI |
WRWDEIHPPVOQTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OS(=O)(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid](/img/structure/B12539935.png)
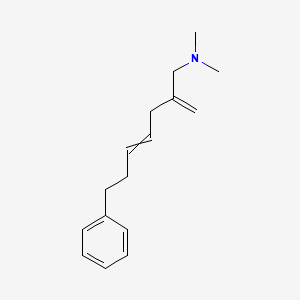
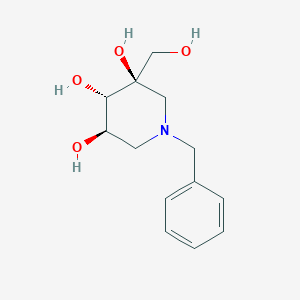
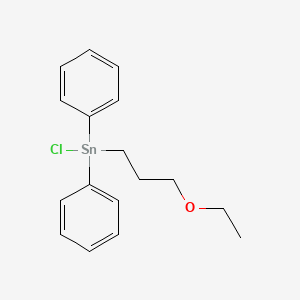
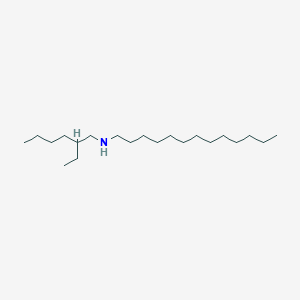



![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
